molecular formula C13H21NO2 B2830692 1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2224403-97-6

1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2830692
CAS No.: 2224403-97-6
M. Wt: 223.316
InChI Key: HQHDVXVYBREPJV-UHFFFAOYSA-N
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Description

1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with an oxolan-3-ylmethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves the reaction of piperidine derivatives with oxolan-3-ylmethyl halides under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-2-en-1-one moiety to a saturated alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxolan-3-ylmethyl group, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-1-(Piperidin-1-yl)octadec-2-en-1-one

Uniqueness: 1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of the oxolan-3-ylmethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific biological activities and applications.

Properties

IUPAC Name

1-[3-(oxolan-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-6-3-4-11(9-14)8-12-5-7-16-10-12/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDVXVYBREPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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